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Compound of Interest

Compound Name: Mesityloxide

Cat. No.: B3055452

A Comprehensive Spectroscopic Guide to Mesityl Oxide

This technical guide provides an in-depth analysis of the spectroscopic data of mesityl oxide (4-
methyl-3-penten-2-one), a common a,-unsaturated ketone. The intended audience for this
document includes researchers, scientists, and professionals in the field of drug development
and organic chemistry who utilize spectroscopic techniques for molecular characterization. This
guide summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data in structured tables, details the experimental protocols for data acquisition, and
provides visualizations for structural correlations and fragmentation pathways.

Spectroscopic Data Summary

The following tables present the key spectroscopic data for mesityl oxide, facilitating easy
reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Data for Mesityl Oxide (Solvent: CDCls)
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)
~6.10 Singlet (broad) 1H Vinylic H (CH=)
~2.16 Singlet 3H Acetyl CHs

) Vinylic CHs (trans to
~2.14 Singlet 3H

C=0)

) Vinylic CHs (cis to

~1.89 Singlet 3H

C=0)

Note: The vinylic proton at ~6.10 ppm may appear as a broad singlet or a very finely split

multiplet due to long-range coupling with the methyl protons.

Table 2: 13C NMR Data for Mesityl Oxide (Solvent: CDCI3)[1][2][3]

Chemical Shift (6, ppm)

Carbon Atom Assignment

~198.4 Carbonyl Carbon (C=0)
~154.8 Vinylic Carbon (-C=(CHs)z)
~124.5 Vinylic Carbon (-CH=)
~31.6 Acetyl CHs

~27.5 Vinylic CHs (trans to C=0)
~20.6 Vinylic CHs (cis to C=0)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Mesityl Oxide (Liquid Film)[4]
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Wavenumber (cm~—?) Vibration Type Functional Group
~2976, 2939, 2915 C-H Stretch sp3 C-H (Alkyl)
~1690 C=0 Stretch a,B-unsaturated Ketone
~1620 C=C Stretch Alkene

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron lonization (EI) Mass Spectrum of Mesityl Oxide

Mass-to-Charge Ratio

(miz) Proposed Fragment lon Relative Intensity
miz
98 [CeH100]*" (Molecular lon) Moderate
83 [M - CH3]* High
g

55 M - COCHs]* High

[ ] g
43 [CH3CO]* (Acylium ion) Very High (Base Peak)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

NMR Spectroscopy Protocol

o Sample Preparation: Approximately 10-20 mg of neat mesityl oxide is dissolved in ~0.6 mL of
deuterated chloroform (CDCls) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard. The solution is transferred to a standard 5 mm NMR tube.[5][6][7]

e Instrumentation: *H and 3C NMR spectra are recorded on a 300 MHz or 400 MHz NMR
spectrometer.[4][8]

e 'H NMR Acquisition:

o Temperature: 25 °C.
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o Pulse Sequence: A standard single-pulse sequence is used.

o Spectral Width: 0-10 ppm.

o Number of Scans: 16-32 scans are typically sufficient.

o Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition:

o Temperature: 25 °C.

[e]

Pulse Sequence: A standard proton-decoupled pulse sequence is used to obtain singlet
peaks for all carbons.

[e]

Spectral Width: 0-220 ppm.

o

Number of Scans: 512-1024 scans are acquired for a sufficient signal-to-noise ratio.[9]

[¢]

Relaxation Delay: 2 seconds.

o Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal
at 0.00 ppm for *H and the CDCIs solvent peak at 77.16 ppm for 13C.

Infrared (IR) Spectroscopy Protocol

o Sample Preparation: A "neat" spectrum is obtained by placing one drop of pure mesityl oxide
directly onto the surface of a polished sodium chloride (NaCl) or potassium bromide (KBr)
salt plate. A second salt plate is carefully placed on top to create a thin liquid film between
the plates.[10][11][12]

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
e Acquisition:
o Abackground spectrum of the empty sample compartment is first recorded.

o The prepared salt plate "sandwich" is placed in the sample holder.
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o The spectrum is typically recorded over the range of 4000-600 cm™1,

o An average of 16-32 scans is collected to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) Protocol

o Sample Introduction: A dilute solution of mesityl oxide in a volatile solvent (e.g., methanol or
dichloromethane) is introduced into the mass spectrometer, often via direct injection or
through a gas chromatography (GC) system for separation from any impurities.[13]

e Instrumentation: A mass spectrometer equipped with an Electron lonization (El) source is
used.[14]

e lonization:
o lonization Mode: Electron lonization (El).

o Electron Energy: 70 eV. This standard energy is sufficient to cause reproducible
fragmentation.

e Mass Analysis: The instrument scans a mass range, typically from m/z 10 to 200, to detect
the molecular ion and all relevant fragment ions.

o Data Processing: The resulting mass spectrum is plotted as relative intensity versus the
mass-to-charge ratio (m/z). The most intense peak is assigned a relative intensity of 100%
(the base peak).

Visualizations

The following diagrams illustrate key structural and procedural aspects of the spectroscopic
analysis of mesityl oxide.
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Caption: General experimental workflow for the spectroscopic analysis of mesityl oxide

Caption: Correlation between the structure of mesityl oxide and its NMR signals.
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Caption: Major El fragmentation pathway of mesityl oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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